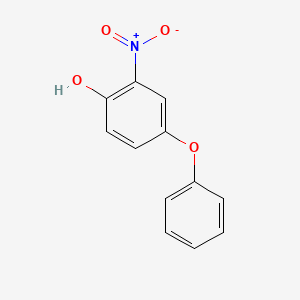

![molecular formula C15H14ClN3O2S B2904524 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide CAS No. 332402-61-6](/img/structure/B2904524.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid . This group is found in various important biomolecules, such as NAD+ and it’s also part of the structure of some vitamins, like vitamin B12 .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with a carboxylic acid derivative . This reaction forms a 2-substituted benzimidazole .Molecular Structure Analysis

The benzimidazole group consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands for metal catalysts, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical and Chemical Properties Analysis

Benzimidazole is a solid at room temperature and it’s colorless . It’s slightly soluble in water, and it’s more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study by Sławiński and Brzozowski (2006) synthesized novel series of benzenesulfonamide derivatives bearing benzimidazole moieties. These compounds showed significant in vitro antitumor activity against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, with N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide standing out due to its remarkable activity and selectivity (Sławiński & Brzozowski, 2006).

Anti-Inflammatory and Anticancer Properties

Küçükgüzel et al. (2013) investigated celecoxib derivatives, synthesizing a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compound N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide exhibited potential as a therapeutic agent due to its anti-inflammatory and analgesic activities without causing significant tissue damage (Küçükgüzel et al., 2013).

Molecular Docking and QSAR Studies

Tomorowicz et al. (2020) developed a series of benzimidazole-based benzenesulfonamides with potent cytotoxic activity against colon, breast, and cervical cancer cell lines. The study included quantitative structure–activity relationship (QSAR) and molecular docking analyses to understand the compounds' cytotoxic mechanisms, indicating significant selectivity and activity for certain derivatives (Tomorowicz et al., 2020).

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives have been found to interact with various biological targets, leading to a range of therapeutic effects .

Biochemical Pathways

Benzimidazole derivatives have been found to interact with various biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of therapeutic effects, likely due to their interactions with various molecular targets and cellular pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

Safety and Hazards

Zukünftige Richtungen

The benzimidazole group is a versatile scaffold in medicinal chemistry, and researchers are continually synthesizing new benzimidazole derivatives to find compounds with improved potency and selectivity for various biological targets . Future research will likely continue in this direction, with a focus on understanding the relationships between the structures of benzimidazole derivatives and their biological activities .

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c16-11-5-7-12(8-6-11)22(20,21)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8,17H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXVNVCLOKUEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B2904448.png)

![2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2904454.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(pyrimidin-2-yl)propanamide](/img/structure/B2904456.png)

![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)

![[Ir[dF(CF3)2ppy]2(bpy)]PF6](/img/structure/B2904463.png)